2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one
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Overview
Description
2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one typically involves the halogenation of a pyrimidine precursor. One common method is the iodination of 2-chloro-3-methylpyrimidin-4(3H)-one using iodine and a suitable oxidizing agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound might be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Materials Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound might be used in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodopyrimidine: Similar structure but lacks the methyl group.
2-Chloro-3-methylpyrimidin-4(3H)-one: Similar structure but lacks the iodine atom.
5-Iodo-3-methylpyrimidin-4(3H)-one: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The combination of these halogens with the methyl group and pyrimidinone core provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
2-chloro-5-iodo-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-9-4(10)3(7)2-8-5(9)6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAPHCNLERLEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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